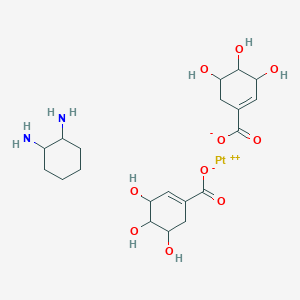

(R,R-Dach)(O,C-shikimato)

Description

Significance of Chiral Ligands in Enantioselective Synthesis

Chiral ligands are the cornerstone of modern asymmetric catalysis. numberanalytics.comwikipedia.org When a chiral ligand coordinates to a metal center, it creates a chiral environment that influences the stereochemical outcome of a reaction. numberanalytics.compnas.org This process, known as asymmetric induction, works by lowering the activation energy for the formation of one enantiomeric product compared to the other. wikipedia.org The design and synthesis of new chiral ligands are therefore a primary focus of research, as the ligand's structure is directly responsible for the catalyst's effectiveness and selectivity. wikipedia.orgpnas.org The tunability of ligands, allowing for steric and electronic modifications, provides a powerful tool for optimizing catalytic processes for a wide array of chemical transformations. nih.govacs.org

Historical Context and Evolution of (R,R)-1,2-Diaminocyclohexane (Dach) in Chiral Catalysis

For nearly half a century, 1,2-trans-Diaminocyclohexane (DACH) has been a stalwart and versatile chiral auxiliary and ligand in asymmetric synthesis. thieme-connect.comresearchgate.netbohrium.com Its C₂-symmetric scaffold, derived from a readily available and conformationally rigid cyclohexane (B81311) backbone, has proven to be highly effective in a multitude of catalytic systems. The enantiomerically pure forms, (R,R)-DACH and (S,S)-DACH, became foundational elements in the development of "privileged ligands," which are effective for various reaction types. pnas.org

Initially gaining prominence in metal-catalyzed reactions, DACH derivatives have been instrumental in the success of numerous transformations. thieme-connect.com Perhaps most famously, DACH is the chiral backbone for the ligands used in Jacobsen's epoxidation and the Trost asymmetric allylic alkylation, showcasing its utility in creating highly enantioselective catalysts. thieme-connect.comwikipedia.org Its application has since expanded to include a broad spectrum of reactions, solidifying its status as a quasi-universal ligand in the chemist's toolkit. thieme-connect.comresearchgate.net

| Selected Asymmetric Reactions Catalyzed by DACH-based Systems |

| Asymmetric Hydrogenation |

| Asymmetric Dihydroxylation |

| Asymmetric Epoxidation |

| Asymmetric Aziridination |

| Asymmetric Cyclopropanation |

| Asymmetric 1,4-Conjugate Addition |

| Asymmetric Allylic Alkylation |

| Asymmetric Cycloaddition Reactions |

| This table highlights some of the many reaction types where (R,R)-DACH and its derivatives have been successfully employed as chiral ligands. thieme-connect.comresearchgate.net |

Overview of Shikimic Acid Derivatives in Ligand Design for Metal Complexes

Shikimic acid is a vital biochemical intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, fungi, and bacteria. researchgate.net Beyond its natural role, its dense array of functional groups—a carboxylic acid, a cyclohexene (B86901) ring, and multiple hydroxyl groups—makes it an attractive starting material for chemical synthesis. caldic.combas.bg In the context of ligand design, derivatives of shikimic acid have been explored for the creation of novel metal complexes. caldic.comresearchgate.net The carboxylate group, in particular, is a common coordination site for metal ions. The synthesis of platinum(II) complexes using shikimic acid-based ligands has been a subject of interest, particularly spurred by the success of platinum-based therapeutics. caldic.combas.bgresearchgate.net

Research Context and Fundamental Objectives for (R,R-Dach)(O,C-shikimato) Complexes

The investigation into the (R,R-Dach)(O,C-shikimato) complex emerged from research into new platinum-based antitumor agents. smolecule.comnih.govresearchgate.net The primary objective was to synthesize and characterize novel platinum complexes with potentially improved biological activity or different reactivity profiles compared to established drugs like cisplatin (B142131). caldic.combas.bgnih.gov

The research began with the synthesis of a precursor complex, (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II), by reacting a platinum(II) salt with (R,R)-DACH and the anion of shikimic acid. caldic.combas.bgnih.gov A key finding of the research was that this initial complex is only moderately stable in aqueous solution and undergoes hydrolysis. caldic.comnih.gov The fundamental objective then shifted to isolating and identifying the hydrolysis product.

This led to the characterization of the (R,R-Dach)(O,C-shikimato) complex, revealing a unique and novel coordination mode. nih.gov In this rearranged structure, a single shikimate ligand is bound to the platinum(II) center not through two oxygen atoms, but through the carboxylate oxygen and the vinylic C(2) carbon of the cyclohexene ring, forming a stable five-membered ring with the platinum atom. nih.govresearchgate.net This discovery of a new rearrangement that forms a platinum-carbon bond was a significant finding. nih.gov Subsequent research confirmed that this unique hydrolysis product also possessed antitumor activity. nih.govresearchgate.net

| Components of the (R,R-Dach)(O,C-shikimato) Complex | | :--- | :--- | :--- | | Component | Role | Key Feature | | Platinum(II) | Central Metal Ion | Forms a square planar complex. | | (R,R)-1,2-Diaminocyclohexane | Chiral Ligand | Provides a rigid, chiral scaffold. thieme-connect.com | | Shikimato | Bidentate Ligand | Coordinates via one oxygen and one carbon atom. nih.gov |

Properties

CAS No. |

96322-25-7 |

|---|---|

Molecular Formula |

C20H32N2O10Pt |

Molecular Weight |

655.6 g/mol |

IUPAC Name |

cyclohexane-1,2-diamine;platinum(2+);3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/2C7H10O5.C6H14N2.Pt/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;7-5-3-1-2-4-6(5)8;/h2*1,4-6,8-10H,2H2,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2 |

InChI Key |

PNLRPHIGCAQOSF-UHFFFAOYSA-L |

SMILES |

C1CCC(C(C1)N)N.C1C(C(C(C=C1C(=O)[O-])O)O)O.C1C(C(C(C=C1C(=O)[O-])O)O)O.[Pt+2] |

Canonical SMILES |

C1CCC(C(C1)N)N.C1C(C(C(C=C1C(=O)[O-])O)O)O.C1C(C(C(C=C1C(=O)[O-])O)O)O.[Pt+2] |

Synonyms |

(R,R-dach)(O,C-Shikimato) 1,2-diaminocyclohexane-bis(3,4,5-trihydroxy-1-cyclohexene-1-carboxylato-O(1))platinum 1,2-diaminocyclohexane-bis(shikimato)platinum(II) |

Origin of Product |

United States |

Synthetic Methodologies for R,r Dach O,c Shikimato Complexes

Synthesis of Precursors and Derivatization

The successful synthesis of (R,R-Dach)(O,C-shikimato) is predicated on the availability of high-purity precursors: a chiral (R,R)-1,2-diaminocyclohexane (DACH) derivative and a suitably functionalized shikimic acid moiety.

Synthesis of (R,R)-1,2-Diaminocyclohexane Derivatives as Chiral Scaffolds

The (R,R)-1,2-diaminocyclohexane (R,R-DACH) ligand is a critical component, imparting chirality to the final platinum complex. Its synthesis as a precursor for platinum complexes often begins with commercially available starting materials. A common route involves the reaction of an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the desired chiral diamine.

One well-documented precursor is the diiodo derivative, cis-[diiodo(1R,2R)-1,2-diaminocyclohexane]platinum(II) (cis-[Pt(R,R-DACH)I₂]). This compound is synthesized with a high yield (over 98%) and purity (over 99%). The process involves mixing aqueous solutions of K₂[PtCl₄] and potassium iodide (KI), followed by the addition of (R,R)-DACH tartrate. cas.cz The diiodo precursor is particularly advantageous because subsequent reactions with silver salts (e.g., AgNO₃ or silver carboxylates) to introduce other ligands result in the formation of silver iodide (AgI), a highly insoluble precipitate that can be easily removed by filtration. cas.cz This minimizes silver contamination in the final product, a crucial consideration for pharmaceutical applications.

The general approach for synthesizing diaminocyclohexane-platinum(II) halide precursors is summarized in the table below.

Table 1: Synthesis of cis-[Pt(R,R-DACH)X₂] Precursors

| Starting Platinum Salt | Halide Source | Diamine Source | Product | Reference |

|---|---|---|---|---|

| K₂[PtCl₄] | KI | (R,R)-DACH tartrate | cis-[Pt(R,R-DACH)I₂] | cas.cz |

These dihalide complexes serve as stable, versatile starting materials for the introduction of other ligands, such as shikimate.

Synthesis and Functionalization of Shikimic Acid Derivatives for Ligand Development

Shikimic acid, a natural product rich in chiral centers, requires functionalization to act as a ligand in platinum complexes. caldic.combas.bg For the formation of (R,R-Dach)(O,C-shikimato), the key is to facilitate coordination through both a carboxylate oxygen and a vinylic carbon atom.

Research indicates that the direct synthesis of the O,C-chelated complex is not the primary route. Instead, a bis(shikimato) complex, (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II), is first synthesized. nih.gov In this precursor, two shikimate anions coordinate to the platinum center, likely through their carboxylate groups. The shikimic acid is typically used as its anionic form, shikimato, which can be prepared by reacting shikimic acid with a suitable base, such as barium hydroxide (B78521), to form a salt. caldic.com

In other contexts, shikimic acid has been derivatized to create more complex ligands. For example, diamine-coupled shikimic acid ligands have been synthesized for the creation of different types of water-soluble platinum(II) complexes. nih.gov This involves a multi-step process where shikimic acid is coupled with a diamine linker using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov While not the direct route to the title compound, these studies highlight the versatility of shikimic acid as a scaffold for ligand design.

Complexation Strategies for (R,R-Dach)(O,C-shikimato)

The assembly of the final (R,R-Dach)(O,C-shikimato) complex is a nuanced process, with evidence pointing towards a key rearrangement from an intermediate complex.

Direct Coordination Approaches with Platinum(II) Salts

The primary "direct" approach involves synthesizing the precursor complex, (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II). This is achieved by reacting a pre-formed (R,R-DACH)platinum(II) species with a salt of shikimic acid. A common method involves the reaction of cis-[Pt(R,R-DACH)(OH₂)₂]²⁺ (the diaqua complex) with the shikimate anion. caldic.comnih.gov The diaqua complex is itself generated in situ from the corresponding dihalide precursor, such as cis-[Pt(R,R-DACH)Cl₂], by reaction with a silver salt like silver sulfate (B86663) (Ag₂SO₄). nih.gov

The synthesis of the bis(shikimato) intermediate can be summarized as follows:

Reaction of cis-[Pt(R,R-DACH)Cl₂] with Ag₂SO₄ to form the soluble diaqua species and insoluble silver chloride (AgCl).

Reaction of the diaqua species with a barium salt of shikimic acid. The insoluble barium sulfate (BaSO₄) byproduct is removed by filtration, yielding the desired (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II). caldic.com

This bis(shikimato) complex is reported to be moderately stable in aqueous solution. nih.gov

Stepwise Assembly Methods for Chelate Formation

The unique O,C-shikimato chelation in the final product arises from a subsequent, stepwise transformation of the initially formed bis(shikimato) complex. It has been shown that (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II) undergoes hydrolysis in aqueous solution. nih.govresearchgate.net This hydrolysis leads to the loss of one shikimate ligand and a novel rearrangement of the remaining ligand to form the thermodynamically more stable [Pt(R,R-dach)(O,C-shikimato)] complex. caldic.comnih.gov

In this rearranged product, the single shikimate group coordinates to the platinum center through both the carboxylate oxygen and the C(2) vinylic carbon, forming a stable five-membered chelate ring. nih.gov This process can be considered a stepwise assembly where the final O,C-chelate is not formed by direct coordination but through the hydrolysis and intramolecular rearrangement of a precursor complex. The purification of both the initial bis(shikimato) complex and its hydrolysis product has been successfully achieved using high-performance liquid chromatography (HPLC). nih.gov

Table 2: Formation of (R,R-Dach)(O,C-shikimato) via Rearrangement

| Precursor Complex | Transformation Condition | Product | Key Feature | Reference |

|---|

Solvent-Assisted and Microwave Irradiation Techniques in Synthesis

To enhance reaction efficiency, modern synthetic techniques such as solvent-assisted and microwave irradiation methods are increasingly employed in coordination and organometallic chemistry. mdpi.comdntb.gov.ua Microwave-assisted synthesis, in particular, offers significant advantages, including dramatic reductions in reaction times (from hours to minutes), often leading to higher yields and product purity. scispace.comnih.gov

While a specific protocol for the microwave-assisted synthesis of (R,R-Dach)(O,C-shikimato) is not detailed in the reviewed literature, the synthesis of various platinum complexes, including organometallic and coordination compounds, has been successfully accelerated using this technique. scispace.comresearchgate.net For example, the synthesis of cyclometalated platinum complexes and other organometallic precursors has been achieved in minutes under microwave irradiation, compared to many hours with conventional heating. scispace.comresearchgate.net

Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of coordination complexes such as the platinum-based compound (R,R-Dach)(O,C-shikimato) rely on a combination of sophisticated analytical methods. The proposed structure, featuring a novel coordination mode where a single shikimate ligand binds to the platinum center through both a carboxylate oxygen and a vinylic carbon atom, necessitates rigorous characterization. nih.gov This structural elucidation is primarily achieved through spectroscopic analysis in solution and X-ray crystallography for the solid state.

Spectroscopic Analysis in Coordination Chemistry

Spectroscopic techniques are fundamental to understanding the structure and bonding of coordination compounds in solution. For the (R,R-Dach)(O,C-shikimato) complex, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. nih.gov The analysis of ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra provides critical insights into the ligand coordination environment.

The formation of the proposed [Pt(R,R-dach)(O,C-shikimato)] complex occurs as a major hydrolysis product of (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II). nih.gov Evidence for the unique O,C-chelation is derived from detailed NMR studies. The direct coordination of the C(2) vinylic carbon of the shikimate moiety to the platinum(II) center would induce significant changes in the NMR spectrum compared to the free ligand or a purely O,O-coordinated complex.

Key expected findings from the NMR analysis that would support the proposed structure include:

¹H NMR Spectroscopy : The signal for the vinylic proton at the C(2) position of the shikimate ligand would be absent or significantly shifted upon coordination to platinum. Protons on the (R,R)-diaminocyclohexane (dach) ligand would also show shifts consistent with their binding to the metal center.

¹³C NMR Spectroscopy : A pronounced downfield shift for the C(2) vinylic carbon signal is anticipated, providing strong evidence of the Pt-C bond. Furthermore, satellites arising from coupling between this carbon and the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% abundance) would offer definitive proof of the covalent bond. The carboxylate carbon signal would also be affected by its coordination to the platinum center.

¹⁹⁵Pt NMR Spectroscopy : The chemical shift in the ¹⁹⁵Pt NMR spectrum would be indicative of a PtN₂OC coordination sphere, distinguishing it from other potential species in solution.

While the literature proposes the structure based on magnetic resonance spectroscopy, specific published spectral data values are not detailed in readily available abstracts. nih.govresearchgate.net The expected observations are summarized in the table below.

| Spectroscopic Technique | Expected Observation for (R,R-Dach)(O,C-shikimato) | Information Gained |

| ¹H NMR | Absence or significant shift of the C(2) vinylic proton signal. | Confirms modification at the vinylic position of the shikimate ligand. |

| ¹³C NMR | Significant downfield shift of the C(2) vinylic carbon signal. | Evidence for the formation of a direct Pt-C bond. |

| ¹³C NMR (with ¹⁹⁵Pt coupling) | Appearance of satellite peaks flanking the C(2) signal due to J(¹⁹⁵Pt-¹³C) coupling. | Definitive confirmation of the covalent Pt-C bond. |

| ¹⁹⁵Pt NMR | A specific chemical shift corresponding to a PtN₂OC coordination environment. | Confirmation of the overall coordination sphere around the platinum center. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information on atomic positions, bond lengths, and bond angles, which would be essential for confirming the novel O,C-coordination in the (R,R-Dach)(O,C-shikimato) complex.

The process would involve growing a suitable single crystal of the compound, which can be challenging for complexes that are products of hydrolysis or rearrangement. nih.gov If a crystal were successfully grown and analyzed, the resulting data would provide:

Direct evidence of the Pt-C bond to the shikimate vinylic carbon.

Precise bond lengths for the Pt-N, Pt-O, and Pt-C interactions, offering insight into the strength and nature of these bonds.

Exact bond angles defining the geometry of the coordination sphere around the platinum(II) center, confirming if it maintains a square planar geometry.

Conformational details of the six-membered diaminocyclohexane ring and the shikimate ring.

Based on available scientific literature, a single-crystal X-ray structure of the [Pt(R,R-dach)(O,C-shikimato)] complex has not been reported. nih.govresearchgate.netrsc.org Therefore, the proposed structure, while strongly supported by spectroscopic evidence, awaits ultimate confirmation by solid-state X-ray diffraction analysis.

Coordination Chemistry and Structural Analysis of R,r Dach O,c Shikimato Complexes

Metal Coordination Environment in Platinum(II) Complexes

The coordination sphere of the [Pt(R,R-Dach)(O,C-shikimato)] complex is defined by the interplay of its constituent ligands, resulting in a specific geometry and stereochemistry at the platinum(II) center.

The (R,R)-1,2-diaminocyclohexane ligand functions as a bidentate N,N-donor ligand, chelating to the platinum(II) center through its two amino groups. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the thermodynamic stability of the complex (the chelate effect). The (1R,2R) stereochemistry of the Dach ligand dictates a specific puckering of this chelate ring and influences the orientation of the substituents on the cyclohexane (B81311) ring. This stereochemical constraint is known to play a crucial role in the biological activity of related platinum anticancer drugs, such as oxaliplatin (B1677828). nih.gov

A particularly noteworthy feature of this complex is the unusual bidentate coordination of the shikimato ligand. It binds to the platinum(II) center through the carboxylate oxygen and the C(2) vinylic carbon of the cyclohexene (B86901) ring. nih.gov This O,C-coordination mode is relatively rare for carboxylate-containing ligands, which more commonly coordinate through one or both oxygen atoms. The formation of a direct platinum-carbon bond highlights a unique reactivity of the shikimato ligand under these conditions, likely facilitated by the electronic properties of the platinum center and the steric environment created by the (R,R)-Dach ligand.

Below is a table summarizing the coordination features of the ligands in the [Pt(R,R-Dach)(O,C-shikimato)] complex.

| Ligand | Formula | Denticity | Coordinated Atoms |

| (R,R)-1,2-diaminocyclohexane | C₆H₁₄N₂ | Bidentate | N, N |

| Shikimato | C₇H₉O₅⁻ | Bidentate | O, C |

Chiral Induction and Stereoelectronic Effects within the Coordination Sphere

The presence of two chiral ligands, (R,R)-Dach and shikimate, leads to significant chiral induction and stereoelectronic effects within the coordination sphere of the platinum(II) complex. The fixed chirality of the (R,R)-Dach ligand imposes a specific conformation on the five-membered Pt-N-C-C-N chelate ring. This, in turn, influences the spatial orientation of the shikimato ligand, potentially favoring a particular diastereomeric arrangement.

The electronic properties of the ligands also play a critical role. The strong sigma-donating amino groups of the Dach ligand influence the electronic density at the platinum center. This can affect the strength of the Pt-O and Pt-C bonds with the shikimato ligand. The trans influence, a well-documented phenomenon in square planar complexes, would predict that the bond trans to the Pt-C bond is likely to be kinetically more labile than the bond trans to the Pt-O bond, given the generally stronger trans influence of carbon donor ligands compared to oxygen donors.

Solution-State Behavior and Ligand Exchange Dynamics

The [Pt(R,R-Dach)(O,C-shikimato)] complex is known to form from the hydrolysis of a bis(shikimato) precursor in aqueous solution, which suggests it possesses a degree of thermodynamic stability in this medium. nih.gov However, like many platinum(II) complexes, it is expected to be susceptible to ligand exchange reactions, particularly with soft nucleophiles that have a high affinity for platinum(II).

The following table provides a summary of the key research findings related to the coordination chemistry of this complex.

| Aspect | Finding |

| Formation | Major hydrolysis product of (R,R-1,2-diaminocyclohexane)bis(shikimato)platinum(II). nih.gov |

| Geometry | Assumed to be square planar, typical for Pt(II) complexes. |

| (R,R)-Dach Coordination | Bidentate chelation through two nitrogen atoms. |

| Shikimato Coordination | Novel bidentate chelation through a carboxylate oxygen and the C(2) vinylic carbon. nih.gov |

| Chirality | The complex is chiral due to the presence of both (R,R)-Dach and shikimato ligands. |

| Solution Behavior | Expected to exhibit ligand exchange dynamics characteristic of Pt(II) complexes, with the chelating Dach ligand providing significant stability. |

Catalytic Applications in Asymmetric Organic Transformations

Fundamental Principles of Asymmetric Catalysis with Chiral Metal Complexes

Asymmetric catalysis is a powerful technique in modern chemistry that facilitates the synthesis of chiral molecules with a high degree of enantioselectivity. uu.nl The core principle involves the use of a chiral catalyst, which, being chiral itself, creates a diastereomeric interaction with the prochiral substrate. This interaction lowers the activation energy for the pathway leading to one enantiomer while raising it for the pathway leading to the other. Transition metal complexes are among the most versatile and widely used chiral catalysts. Current time information in Bangalore, IN.sigmaaldrich.com

These catalysts typically consist of a central metal atom coordinated to one or more chiral organic ligands. rsc.org The chiral ligand's three-dimensional structure creates a specific chiral environment around the metal's active site. uu.nl Key design principles for these catalysts include:

Steric Effects: Bulky groups on the chiral ligand can physically block certain approaches of the substrate to the catalyst's active site, thereby directing the reaction to form a specific stereoisomer. uu.nl

Electronic Effects: The electronic properties of the ligand can be fine-tuned to influence the reactivity and selectivity of the metal center. uu.nl

Conformational Control: The ligand's structure often restricts the conformational flexibility of the catalyst-substrate complex, locking it into a geometry that favors the formation of the desired product. uu.nl

A typical catalytic cycle, though not universally applicable, begins with a precatalyst that transforms into the active catalytic species. This true catalyst then activates the achiral substrate molecules, leading to the preferential formation of one enantiomer. Current time information in Bangalore, IN. The efficiency of such a reaction is often measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. uu.nl

Enantioselective Reactions Catalyzed by (R,R-Dach)(O,C-shikimato) Systems

Following a thorough review of scientific literature, no specific data or research articles were found detailing the use of the complex "(R,R-Dach)(O,C-shikimato)" as a catalyst for the enantioselective reactions listed below. The research focus for this compound and its close analogs is overwhelmingly on their synthesis and biological activity as potential anticancer agents. nih.govmdpi.com

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a key reaction for creating chiral centers by adding hydrogen across a double bond. uu.nl While platinum complexes have been used in some asymmetric hydrogenations, there is no published evidence of "(R,R-Dach)(O,C-shikimato)" being employed for this purpose. Catalysts for this reaction are typically based on rhodium, ruthenium, and iridium with specialized phosphine (B1218219) ligands like BINAP or DuPhos. uu.nl

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Diels-Alder)

No information is available on the application of "(R,R-Dach)(O,C-shikimato)" in catalyzing asymmetric carbon-carbon bond-forming reactions such as Aldol or Diels-Alder reactions.

C-H Activation and Functionalization Reactions

There is no documented use of "(R,R-Dach)(O,C-shikimato)" in the field of C-H activation and functionalization.

Other Enantioselective Transformations

No other enantioselective transformations catalyzed by "(R,R-Dach)(O,C-shikimato)" have been reported in the scientific literature.

Substrate Scope, Selectivity, and Catalyst Turnover Considerations

Due to the absence of research on the catalytic applications of "(R,R-Dach)(O,C-shikimato)," there is no data available regarding its substrate scope, selectivity (e.g., enantiomeric excess), catalyst turnover number (TON), or turnover frequency (TOF) in any asymmetric organic transformation.

Catalytic Applications of (R,R-Dach)(O,C-shikimato) in Asymmetric Organic Transformations: A Review of Current Research

Despite a thorough review of scientific literature, there is currently no available research detailing the catalytic applications of the specific chemical compound "(R,R-Dach)(O,C-shikimato)" in asymmetric organic transformations. Therefore, an article focusing on the influence of ligand modification and metal identity on its catalytic performance, as requested, cannot be generated at this time.

Extensive searches have been conducted to locate studies on the synthesis and catalytic activity of metal complexes involving both the (R,R)-1,2-diaminocyclohexane (R,R-Dach) ligand and a shikimate-derived ligand for the purpose of asymmetric catalysis. These inquiries have not yielded any specific data, such as performance in enantioselective reactions, detailed research findings, or data tables on yields and enantiomeric excess for this particular compound.

While information exists on the individual components and related complexes, a direct link to the catalytic use of "(R,R-Dach)(O,C-shikimato)" is absent from the current body of published research.

Existing Related Research:

Chiral Diamine Ligands: (R,R)-Dach is a well-established and versatile chiral ligand extensively used in asymmetric catalysis. Its rigid cyclohexane (B81311) backbone provides a well-defined chiral environment around a metal center, which is effective in inducing stereoselectivity in a variety of organic transformations. It is a component of numerous successful catalysts, often in combination with metals like rhodium, ruthenium, and copper.

Platinum-Shikimate Complexes: The combination of platinum with (R,R)-Dach and shikimic acid derivatives has been explored, but primarily in the context of medicinal chemistry. Research in this area has focused on the synthesis and evaluation of these complexes as potential antitumor agents, rather than as catalysts for organic synthesis.

General Principles of Asymmetric Catalysis: The scientific literature is rich with studies on how modifying chiral ligands and changing the metal identity can profoundly impact the performance of a catalyst. These modifications influence the steric and electronic properties of the catalytic complex, which in turn affect its activity, selectivity, and efficiency in asymmetric reactions.

Mechanistic Investigations of R,r Dach O,c Shikimato Catalysis

Computational and Theoretical Approaches to R,r Dach O,c Shikimato Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone for investigating the electronic properties and reactivity of platinum complexes, including those with the (R,R-Dach) ligand. researchgate.netscispace.com DFT calculations are used to optimize the molecular geometry and to determine key electronic parameters that govern the complex's behavior. scispace.com

For analogues like oxaliplatin (B1677828), DFT studies using basis sets such as B3LYP-SDD have been employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The energy gap between HOMO and LUMO is a critical indicator of the molecule's reactivity; a smaller gap suggests higher reactivity. scispace.com For instance, calculations on oxaliplatin have shown it to be a soft molecule, which facilitates its interaction with biological targets like DNA. scispace.com

In a broader context, DFT has been applied to series of Pt(IV) complexes to develop Quantitative Structure-Activity Relationships (QSAR). acs.org These studies correlate calculated electronic descriptors with observed cytotoxic activity. Key descriptors include HOMO and LUMO energies, dipole moments, and solvation energies. acs.org For a series of novel Pt(IV) complexes, the LUMO energies were found to be negative, indicating that the compounds can be easily reduced, a crucial step for the activation of these prodrugs. acs.org The distribution of the extra electron upon reduction, calculated via Natural Population Analysis (NPA), often shows it residing primarily on the platinum atom, leading to a Pt(III) radical intermediate. acs.org

Theoretical studies on Pt(IV) complexes like Pt(dach)Cl₄ have explored the ligand's effect on electronic structure and reducibility. nih.gov The order of reducibility among similar complexes was determined to be Pt(bipy)Cl₄ > Pt(en)Cl₄ > Pt(dach)Cl₄, highlighting the significant influence of the non-leaving ligand on the electronic properties of the platinum center. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Platinum Complexes

| Complex | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Oxaliplatin | B3LYP/SDD | -6.12 | -1.08 | 5.04 | scispace.com |

| Pt(dach)Cl₄ | LSDA/SDD | -6.57 | -4.23 | 2.34 | nih.gov |

| Pt(en)Cl₄ | LSDA/SDD | -6.68 | -4.39 | 2.29 | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of platinum complexes in solution and their interactions with biological macromolecules like DNA. researchgate.netnih.gov These simulations model the movement of atoms over time, providing insights into conformational flexibility and solvent interactions.

MD simulations of oxaliplatin-DNA adducts have been crucial in revealing the conformational dynamics that distinguish them from cisplatin (B142131) adducts. nih.gov These studies, often performed using software like AMBER, show that the bulky (R,R-Dach) ligand of oxaliplatin forms different hydrogen bonding patterns with DNA compared to the ammine ligands of cisplatin. nih.gov Specifically, the (R,R-Dach) ligand tends to form hydrogen bonds on the 3' side of the platinum-GG adduct, which influences the local DNA conformation and dynamics. nih.gov These subtle structural differences are believed to be responsible for the differential recognition of these adducts by cellular proteins, which underlies oxaliplatin's activity in cisplatin-resistant cancers. nih.govacs.org

Prediction of Catalytic Activity and Enantioselectivity

While "(R,R-Dach)(O,C-shikimato)" itself is not a catalyst in the traditional sense, computational methods are used to predict the reactivity of such platinum complexes, which is a proxy for their biological activity. The origin of stereoselective activity in chiral platinum complexes, particularly those with Dach ligands, has been a subject of significant investigation. ulb.ac.be

The stereochemistry of the Dach ligand is critical for biological efficacy. ulb.ac.be The (R,R) isomer is generally more active than the (S,S) or the meso (R,S) isomers. ulb.ac.be Early theories attributed this to stereospecific interactions with the chiral DNA helix. ulb.ac.be Molecular modeling has shown that the (R,R)-Dach ligand leads to energetically favorable interactions with DNA. ulb.ac.be

Quantitative Structure-Activity Relationship (QSAR) models, often built using DFT-derived descriptors, are a key predictive tool. acs.orgresearchgate.net For a series of Pt(IV) complexes, QSAR models were developed to predict cytotoxicity (IC₅₀ values) against cancer cell lines. acs.org These models use calculated parameters like electronic energies, dipole moments, and polarizability to forecast biological activity. acs.org Although a clear, direct relationship is not always found for a single parameter, multivariate models can successfully predict cytotoxicity, aiding in the screening of potential new drug candidates. acs.orgnih.gov The success of these models demonstrates that theoretical approaches can effectively guide the synthesis of more potent compounds. acs.org

Rational Design of Modified (R,R-Dach)(O,C-shikimato) Ligands

The rational design of new platinum anticancer agents is heavily reliant on computational and theoretical approaches. researchgate.netnih.govbohrium.com The goal is to modify the structure—by altering the non-leaving ligand (like Dach), the leaving group (like shikimate), or the oxidation state of platinum—to improve the therapeutic profile. nih.gov

Computational studies guide these modifications by predicting how structural changes will affect key properties. For example, modifying the non-leaving ligand can influence the complex's lipophilicity, cellular uptake, and the conformation of its DNA adducts. nih.gov Studies on trans-platinum complexes have shown that substitutions on a non-leaving pyridine (B92270) ligand can tune the strength of the bond to the leaving group, thereby controlling the drug's activation rate. acs.org Electron-donating groups on the ligand were found to weaken the trans Pt-Cl bond, accelerating hydrolysis. acs.org

In the context of Pt(IV) prodrugs, DFT calculations are used to explore how modifications to the axial ligands affect the reduction potential. acs.org The rate of reduction from inactive Pt(IV) to active Pt(II) is a critical design parameter. Studies have shown that cytotoxicity correlates with the reduction rate, which in turn is governed by the electron-withdrawing power of the axial ligands. acs.org This allows for the rational design of Pt(IV) complexes with tailored activation rates. For example, replacing hydroxide (B78521) axial ligands with more electron-withdrawing trifluoroacetate (B77799) ligands increases the reduction rate and cytotoxicity. acs.org

This principle could be applied to a hypothetical modified "(R,R-Dach)(O,C-shikimato)" complex. Computational modeling could predict how substitutions on the shikimate or Dach ligands would alter the electronic structure, stability, and reactivity, thus guiding the synthesis of novel analogues with potentially enhanced anticancer properties.

Advanced Methodologies and Future Research Directions

Immobilization Strategies for Heterogeneous Catalysis

The transition from a homogeneous catalyst, which exists in the same phase as the reactants, to a heterogeneous one is a critical step for industrial applicability. wikipedia.org Immobilization, the process of anchoring a catalyst to a solid support, facilitates easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination. psu.eduwiley-vch.de

Currently, there are no specific published studies on the immobilization of the (R,R-Dach)(O,C-shikimato) complex. However, future research could explore well-established techniques used for other precious metal catalysts. These strategies include covalent attachment, where the catalyst is chemically bonded to a support, and non-covalent methods like encapsulation or ion-pairing. psu.edu The shikimate or dach ligands could be functionalized to allow covalent linkage to various supports.

Table 1: Potential Immobilization Strategies for (R,R-Dach)(O,C-shikimato)

| Immobilization Method | Support Material Examples | Potential Advantage |

| Covalent Bonding | Porous Silica, Polystyrene Resins, Cellulose acs.org | Minimizes catalyst leaching, enhances stability. acs.org |

| Encapsulation | Mesoporous Silicates, Zeolites psu.edu | Protects the catalytic center, can induce shape selectivity. psu.edu |

| Ion-Pairing | Anionic or Cationic Solid Supports psu.edu | Avoids chemical modification of the original complex. psu.edu |

| Catalyst-in-Bag System | Dialysis Membrane acs.org | Facilitates simple recovery of a soluble catalyst. acs.org |

These approaches could convert (R,R-Dach)(O,C-shikimato) into a recyclable heterogeneous catalyst, a significant step towards practical application. nih.govrsc.org

Flow Chemistry and Continuous Processing Applications in Asymmetric Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability. nih.govrsc.org In a flow system, reactants are continuously pumped through a reactor, often a packed bed containing a heterogeneous catalyst, to generate a continuous stream of product. nih.gov

The application of continuous flow technology to reactions catalyzed by (R,R-Dach)(O,C-shikimato) remains an unexplored area. Future work could involve using an immobilized form of the catalyst in a packed-bed reactor. This would allow for sustained, long-term production with high efficiency and consistency. researchgate.net Flow chemistry is particularly well-suited for asymmetric catalysis, where precise temperature and pressure control can significantly impact enantioselectivity. angelinifinechemicals.combeilstein-journals.org

Table 2: Comparison of Batch vs. Potential Flow Processing for Asymmetric Synthesis

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

| Operation | Discontinuous, step-wise | Continuous, steady-state |

| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and uniform |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Scalability | Difficult, requires re-optimization | Straightforward, by extending operation time |

| Catalyst Handling | Complex separation required for homogeneous catalysts | Simplified separation with immobilized catalysts |

Implementing flow processes would represent a significant technological advancement for any catalytic application of (R,R-Dach)(O,C-shikimato).

Catalyst Regeneration and Lifetime Enhancement Studies

The economic viability of using precious metal catalysts like platinum hinges on their recyclability and operational lifetime. nih.gov Catalyst deactivation can occur through various mechanisms, including leaching of the metal from its support, poisoning of the active site, or oxidative degradation. psu.eduacs.org

For (R,R-Dach)(O,C-shikimato), no regeneration or lifetime studies have been performed to date. Future research in this area would be essential for practical applications. Immobilization is a primary strategy to enhance catalyst lifetime by preventing degradation and simplifying recovery. psu.edu Studies would need to assess the catalyst's performance over multiple reaction cycles, measuring both chemical conversion and enantioselectivity to ensure its stability. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) could be used to quantify any metal leaching into the product. acs.org

Table 3: Illustrative Recycling Efficiency for a Heterogenized Catalyst

| Reaction Cycle | Conversion (%) | Enantioselectivity (%) | Notes |

| 1 | 99 | 95 | Data is hypothetical for illustrative purposes |

| 2 | 99 | 95 | |

| 3 | 98 | 94 | |

| 4 | 97 | 94 | |

| 5 | 95 | 93 | Slight decrease in activity observed. |

Investigating regeneration methods, such as washing the catalyst to remove adsorbed inhibitors or mild thermal treatments, would be a critical component of this research.

Development of Hybrid Catalytic Systems

Hybrid catalytic systems combine multiple, distinct catalytic entities to perform sequential or cooperative reactions. This approach can enable complex molecular transformations in a single process, improving efficiency and reducing waste.

The development of hybrid systems incorporating (R,R-Dach)(O,C-shikimato) is a forward-looking research direction. One could envision immobilizing the platinum complex onto a support that also contains a second catalyst, such as an enzyme or another metal nanoparticle. This could facilitate cascade reactions where the product of the first catalytic step becomes the substrate for the second. For example, the platinum complex could perform an asymmetric hydrogenation, with the resulting chiral alcohol then being acted upon by an immobilized lipase (B570770) for kinetic resolution or acylation.

Exploration of New Reaction Classes for (R,R-Dach)(O,C-shikimato) Catalysts

While originally studied in a biochemical context, the platinum center in (R,R-Dach)(O,C-shikimato) possesses reactivity that could be harnessed for a variety of organic transformations. smolecule.com The presence of the chiral (R,R)-1,2-diaminocyclohexane and shikimate ligands makes it a compelling candidate for asymmetric catalysis.

Future research should focus on screening the complex for activity in reaction classes where platinum catalysts are known to be effective. This represents a significant opportunity to define the synthetic utility of this unique molecule.

Table 4: Potential Reaction Classes for Catalytic Exploration

| Reaction Class | Example Substrates | Potential Outcome |

| Asymmetric Hydrogenation | Prochiral ketones, olefins | Chiral alcohols, alkanes |

| Asymmetric Hydrosilylation | Ketones, imines | Chiral alcohols, amines |

| Asymmetric Cyclopropanation | Alkenes, diazoacetates | Chiral cyclopropanes |

| C-H Bond Activation | Alkanes, arenes | Functionalized organic molecules |

| Aldol Reactions | Aldehydes, ketones | Chiral β-hydroxy carbonyls |

Systematic investigation into these and other reaction types is necessary to uncover the full catalytic potential of (R,R-Dach)(O,C-shikimato).

Sustainable and Green Chemistry Aspects in Catalyst Design and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netcuestionesdefisioterapia.comsemanticscholar.org The very design of (R,R-Dach)(O,C-shikimato) has inherent green characteristics. Its shikimate ligand is derived from shikimic acid, a natural product that can be produced in large quantities via fermentation or extraction from plants like star anise. bas.bgcaldic.com The use of such a biorenewable feedstock aligns directly with a core principle of green chemistry. transpublika.com

Any future development of this complex as a catalyst should adhere to broader green chemistry principles. This includes:

Maximizing Atom Economy: Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product. rsc.org

Catalyst Efficiency: Using very low catalyst loadings to maximize turnover numbers. rsc.org

Benign Solvents: Employing environmentally friendly solvents, such as water or supercritical fluids, where possible. semanticscholar.org

Energy Efficiency: Developing processes that operate at ambient temperature and pressure. transpublika.com

Waste Reduction: Utilizing immobilized, recyclable catalysts to minimize waste streams. transpublika.com

By integrating these principles, the application of (R,R-Dach)(O,C-shikimato) in catalysis can be developed in a sustainable and environmentally responsible manner.

Q & A

Basic: What synthetic methodologies are most effective for preparing (R,R-Dach)(O,C-shikimato) with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis techniques, such as asymmetric catalysis using chiral ligands or enzymatic resolution, are recommended. Post-synthesis, characterize enantiomeric purity using chiral HPLC with polysaccharide-based columns and confirm via optical rotation measurements. NMR with chiral shift reagents (e.g., Eu(hfc)₃) can further validate stereochemical outcomes .

Advanced: How should researchers design experiments to investigate the pH-dependent stability of (R,R-Dach)(O,C-shikimato) in aqueous solutions?

Methodological Answer:

Implement a multifactorial experimental design varying pH (3–10), temperature (25–60°C), and ionic strength. Monitor degradation kinetics using UV-Vis spectroscopy (λmax tracking) and quantify degradation products via LC-MS. Apply Arrhenius and Eyring equations to model activation parameters. Include buffer controls to account for catalytic effects of counterions .

Basic: What analytical techniques are critical for confirming the molecular structure of (R,R-Dach)(O,C-shikimato)?

Methodological Answer:

Use X-ray crystallography for unambiguous solid-state structural determination. Complement with solution-state NMR (¹H, ¹³C, HSQC, and NOESY) to confirm stereochemistry and dynamic behavior. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Purity assessment via melting point analysis and HPLC-DAD is essential .

Advanced: What strategies can reconcile discrepancies in reported catalytic efficiencies of (R,R-Dach)(O,C-shikimato) across studies?

Methodological Answer:

Conduct a systematic meta-analysis of published protocols, focusing on variables like solvent purity, catalyst loading, and reaction atmosphere. Perform replicate studies under standardized conditions (e.g., anhydrous solvents, inert atmosphere). Use multivariate regression to identify statistically significant factors. Validate via interlaboratory comparisons with shared reference samples .

Basic: What are the key considerations for handling and storing (R,R,R-Dach)(O,C-shikimato) to maintain stability?

Methodological Answer:

Store under argon at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., dried DMF or THF) and molecular sieves for long-term storage. Regularly assess purity via TLC (silica gel, UV/iodine visualization) and periodic NMR checks. Avoid exposure to protic solvents or strong acids/bases .

Advanced: How can computational methods complement mechanistic studies of (R,R-Dach)(O,C-shikimato)-mediated reactions?

Methodological Answer:

Employ density functional theory (DFT) to model transition states and reaction pathways. Validate computational predictions with kinetic isotope effects (KIE) and solvent parameter studies (e.g., Kamlet-Taft). Molecular dynamics (MD) simulations can elucidate solvent-shell interactions. Correlate computational data with experimental kinetics (e.g., stopped-flow spectroscopy) .

Basic: What safety protocols are essential when handling (R,R-Dach)(O,C-shikimato) in the lab?

Methodological Answer:

Review SDS for acute toxicity and environmental hazards. Use nitrile gloves, chemical goggles, and lab coats. Conduct reactions in a fume hood with spill trays. Equip labs with neutralizing agents (e.g., sodium bicarbonate for acid spills). Train personnel in emergency response protocols (e.g., eyewash stations) .

Advanced: How can stereochemical outcomes of (R,R-Dach)(O,C-shikimato)-catalyzed reactions be rigorously analyzed?

Methodological Answer:

Use chiral derivatizing agents (e.g., Mosher’s acid) for diastereomeric analysis via ¹⁹F NMR. Time-resolved circular dichroism (CD) spectroscopy can track enantioselectivity dynamics. For asymmetric induction studies, combine Hammett plots (substituent effects) with nonlinear effect (NLE) experiments to probe catalyst aggregation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.